molecular formula C13H8Cl2INO B13727230 3,4-dichloro-N-(2-iodophenyl)benzamide

3,4-dichloro-N-(2-iodophenyl)benzamide

Cat. No.: B13727230
M. Wt: 392.02 g/mol
InChI Key: AVPWPPZEGYUJHL-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-iodophenyl)benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring and an iodine atom attached to the phenyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-iodophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-iodoaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and iodine atoms.

    Oxidation and Reduction: The amide group in the compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

    Substitution Products: Formation of derivatives with different substituents replacing the chlorine or iodine atoms.

    Oxidation Products: Conversion of the amide group to carboxylic acids or other oxidized forms.

    Reduction Products: Formation of amines or alcohols from the reduction of the amide group.

    Coupling Products: Formation of biaryl compounds or other complex structures through coupling reactions.

Scientific Research Applications

Chemistry: 3,4-Dichloro-N-(2-iodophenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound’s structure is similar to that of certain pharmaceuticals, making it a candidate for drug development. It may be explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets. The amide group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Comparison: 3,4-Dichloro-N-(2-iodophenyl)benzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom enhances the compound’s reactivity in coupling reactions, making it more versatile for synthetic applications. Compared to its analogs with only chlorine substituents, the presence of iodine can also influence the compound’s biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

3,4-dichloro-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

AVPWPPZEGYUJHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)I

Origin of Product

United States

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